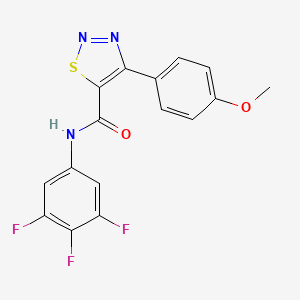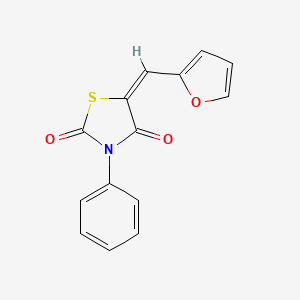![molecular formula C15H25NO2 B5976558 2-[1-(sec-butylamino)propylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5976558.png)
2-[1-(sec-butylamino)propylidene]-5,5-dimethyl-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(sec-butylamino)propylidene]-5,5-dimethyl-1,3-cyclohexanedione, also known as BAPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. BAPD is a cyclic diketone with a unique structure that makes it an interesting target for synthesis and investigation. In
Mecanismo De Acción
The mechanism of action of 2-[1-(sec-butylamino)propylidene]-5,5-dimethyl-1,3-cyclohexanedione is not fully understood, but it is believed to involve the formation of a complex with metal ions. This complexation can lead to changes in the electronic properties of this compound, resulting in fluorescence or photosensitization. Additionally, this compound has been shown to inhibit the activity of certain enzymes, suggesting that it may have additional biological effects beyond its metal ion binding properties.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its metal ion binding properties, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the nervous system. This inhibition can lead to increased levels of acetylcholine, a neurotransmitter that is involved in a variety of physiological processes. Additionally, this compound has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-[1-(sec-butylamino)propylidene]-5,5-dimethyl-1,3-cyclohexanedione is its selectivity for copper ions, which makes it a useful tool for the detection and quantification of copper in biological samples. Additionally, this compound has been shown to have low toxicity, which makes it a viable option for in vivo studies. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for 2-[1-(sec-butylamino)propylidene]-5,5-dimethyl-1,3-cyclohexanedione research. One area of interest is the development of new synthesis methods that can increase the yield and purity of this compound. Additionally, there is ongoing research into the use of this compound as a photosensitizer in photodynamic therapy, and further studies are needed to fully understand its potential in this application. Finally, there is interest in exploring the biological effects of this compound beyond its metal ion binding properties, which may lead to the development of new therapeutic applications.
In conclusion, this compound is a unique and interesting compound that has potential applications in a variety of scientific fields. Its selectivity for copper ions, low toxicity, and potential as a photosensitizer make it a promising target for further research. With continued investigation, this compound may prove to be a valuable tool for scientific discovery and medical treatment.
Métodos De Síntesis
2-[1-(sec-butylamino)propylidene]-5,5-dimethyl-1,3-cyclohexanedione can be synthesized through a multistep process that involves the condensation of sec-butylamine and 2,4-pentanedione followed by cyclization with p-toluenesulfonic acid. The resulting product is then treated with sodium hydroxide to yield this compound. This synthesis method has been optimized to increase the yield and purity of this compound, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
2-[1-(sec-butylamino)propylidene]-5,5-dimethyl-1,3-cyclohexanedione has been studied for its potential applications in a variety of scientific fields, including chemistry, biology, and medicine. One of the most promising applications of this compound is as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, making it a useful tool for the detection and quantification of copper in biological samples. Additionally, this compound has been investigated for its potential as a photosensitizer in photodynamic therapy, a cancer treatment that involves the use of light to activate a photosensitizing agent and induce cell death.
Propiedades
IUPAC Name |
2-(N-butan-2-yl-C-ethylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-6-10(3)16-11(7-2)14-12(17)8-15(4,5)9-13(14)18/h10,17H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQOVDFWHSUEEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N=C(CC)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[2-furyl(oxo)acetyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B5976491.png)

![N-{4-[(2-biphenylylamino)sulfonyl]phenyl}acetamide](/img/structure/B5976498.png)
![3-{2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-4-(2-methylbenzyl)-2-piperazinone](/img/structure/B5976510.png)
![N-(4-bromophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B5976513.png)

![N-[2-(2-methylbutanoyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B5976523.png)
![4-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine 1-oxide](/img/structure/B5976529.png)
![1-{3-[1-(2-chlorobenzyl)-3-piperidinyl]propanoyl}-4-methylpiperazine](/img/structure/B5976533.png)
![3-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5976541.png)
![3-methyl-4-(3-methylphenyl)-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5976547.png)
![8-methoxy-4,4-dimethyl-5-(3-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5976551.png)
![2-{1-(2,2-dimethylpropyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5976573.png)
![7-(cyclopropylmethyl)-2-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5976575.png)